molecular formula C4H11NOS B1373867 1-Methanesulfinylpropan-2-amine CAS No. 1461707-10-7

1-Methanesulfinylpropan-2-amine

Cat. No.: B1373867
CAS No.: 1461707-10-7
M. Wt: 121.2 g/mol
InChI Key: GKPYCCZIRSEVMW-UHFFFAOYSA-N
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Description

1-Methanesulfinylpropan-2-amine is a chemical compound with the molecular formula C4H11NOS. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfinyl group attached to a propan-2-amine backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfinylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of methanesulfinyl chloride with propan-2-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfinylpropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfinylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methanesulfinylpropan-2-amine involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, contributing to its biological and chemical activity.

Comparison with Similar Compounds

1-Methanesulfinylpropan-2-amine can be compared with other similar compounds, such as:

    Methanesulfinylmethane: Lacks the propan-2-amine backbone, resulting in different chemical properties.

    Propan-2-amine: Does not contain the sulfinyl group, leading to variations in reactivity and applications.

    Methanesulfinylpropan-1-amine: Similar structure but with the amine group at a different position, affecting its chemical behavior.

Properties

IUPAC Name

1-methylsulfinylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(5)3-7(2)6/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPYCCZIRSEVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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